Ethyl iodoacetate
Overview
Description
Ethyl iodoacetate is a derivative of ethyl acetate . It is a clear, light yellow to orange liquid under normal conditions . It is an alkylating agent, which makes it useful in organic synthesis, yet toxic . Ethyl iodoacetate is also a lachrymatory agent .
Synthesis Analysis
Ethyl iodoacetate can be synthesized by reacting ethyl acetate with potassium iodide under alkaline conditions . The specific method generally involves heating ethyl acetate with potassium iodide under alkaline conditions to produce ethyl iodoacetate, which is then purified by distillation to obtain the pure product .Chemical Reactions Analysis
Ethyl iodoacetate has been used in the synthesis of trans-2,3-disubstituted indolines by reacting with 1-azido-2-allylbenzene derivatives via a diastereoselective radical cascade .Physical And Chemical Properties Analysis
Ethyl iodoacetate has a molecular weight of 214 . It has a density of 1.808 g/mL at 25°C . Its boiling point is 179-180°C , and it is insoluble in water . The refractive index is n20/D 1.503 .Scientific Research Applications
Organic Synthesis
Ethyl iodoacetate is an alkylating agent, which makes it useful in organic synthesis . Alkylating agents are widely used in chemistry because they can replace a hydrogen atom in a compound, thereby modifying its structure and properties.
Synthesis of trans-2,3-disubstituted Indolines
Ethyl iodoacetate has been used in the synthesis of trans-2,3-disubstituted indolines . This is achieved by reacting ethyl iodoacetate with 1-azido-2-allylbenzene derivatives via a diastereoselective radical cascade .
Chemical Warfare
During World War I, ethyl iodoacetate was used by the British and was codenamed SK gas . It was developed in South Kensington, hence the codename .
Lachrymatory Agent
Ethyl iodoacetate is also a lachrymatory agent . Lachrymatory agents are substances that irritate the eyes and cause tears.
Derivative of Ethyl Acetate
Ethyl iodoacetate is a derivative of ethyl acetate . Ethyl acetate is a commonly used solvent in many chemical reactions.
Safety and Hazards
Ethyl iodoacetate is considered hazardous . It is combustible and may be fatal if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . Safety measures include avoiding inhalation of vapors, using it in a well-ventilated area, wearing protective eyewear and masks, and keeping it away from fire and high temperatures .
Mechanism of Action
Target of Action
Ethyl iodoacetate is an alkylating agent . Alkylating agents are a group of compounds that have the ability to introduce an alkyl group into biologically active molecules and thereby prevent their proper functioning. They are known to interact with DNA, causing DNA damage and preventing cell division and growth .
Mode of Action
As an alkylating agent, ethyl iodoacetate interacts with its targets by introducing an alkyl group into the molecule . This can lead to a variety of changes in the target molecule, depending on the specific site and nature of the alkylation. For example, alkylation can lead to changes in the shape of the molecule, preventing it from interacting with other molecules in the usual way. It can also lead to the formation of unstable bonds, which can result in the molecule breaking apart .
Biochemical Pathways
This can lead to a variety of downstream effects, including cell death and the inhibition of cell growth .
Result of Action
The primary result of the action of ethyl iodoacetate is the inhibition of cell growth and division due to its interaction with DNA . This can lead to cell death, making ethyl iodoacetate potentially useful in applications such as cancer treatment, where the goal is to stop the growth of cancer cells .
properties
IUPAC Name |
ethyl 2-iodoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFXVVHUKRKXCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060770 | |
Record name | Ethyl iodoacetate | |
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Molecular Weight |
214.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl iodoacetate | |
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Product Name |
Ethyl iodoacetate | |
CAS RN |
623-48-3 | |
Record name | Ethyl 2-iodoacetate | |
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Record name | Ethyl iodoacetate | |
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Record name | ETHYL IODOACETATE | |
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Record name | Acetic acid, 2-iodo-, ethyl ester | |
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Record name | Ethyl iodoacetate | |
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Record name | Ethyl iodoacetate | |
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Record name | Ethyl iodoacetate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of ethyl iodoacetate in chemical synthesis?
A1: Ethyl iodoacetate is frequently employed as a reagent in organic synthesis, particularly in reactions that involve carbon-carbon bond formation. [, , , , , , ] It serves as a versatile building block for incorporating the carboethoxymethyl group into target molecules.
Q2: Can you provide an example of a specific reaction where ethyl iodoacetate plays a crucial role?
A2: Absolutely! The Reformatsky reaction is a prime example. In this reaction, ethyl iodoacetate reacts with aldehydes or ketones in the presence of zinc metal to yield β-hydroxy esters. [, , , , , , ] These esters are valuable intermediates in the synthesis of various organic compounds.
Q3: How does ethyl iodoacetate contribute to controlled radical polymerization?
A3: Ethyl iodoacetate acts as a chain transfer agent in controlled radical polymerization techniques like Iodine Transfer Radical Polymerization (ITRP). [, , ] It helps regulate the molecular weight and polydispersity of polymers, resulting in more controlled and predictable polymer chain growth.
Q4: What specific role does ethyl iodoacetate play in the ITRP of vinyl acetate?
A4: In the ITRP of vinyl acetate, ethyl iodoacetate serves as a source of iodine atoms. [, , ] These iodine atoms participate in a degenerative transfer process, reversibly capping and deactivating the growing polymer chains. This process ensures a more controlled polymerization, leading to polymers with narrower molecular weight distributions.
Q5: The research mentions "homolytic induced decomposition" involving ethyl iodoacetate. Can you elaborate on this process?
A5: Certainly. Studies have shown that unsaturated peroxy acetals and ketals, when exposed to ethyl iodoacetate, undergo homolytic induced decomposition. [] This process leads to the functional transformation of the starting materials. For instance, in the presence of ethyl iodoacetate, peroxy acetals can be converted to iodo-, chloro-, or hydro-decarbonylated products.
Q6: Can ethyl iodoacetate be used to introduce fluorine atoms into molecules?
A6: Yes, indeed. Research indicates that the ethoxycarbonyldifluoromethyl radical, generated from ethyl iododifluoroacetate, can add to olefins. [] This radical addition provides a route for introducing fluorine atoms into organic molecules, leading to the synthesis of fluorinated compounds.
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